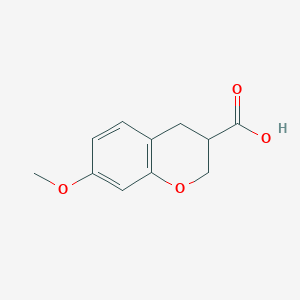

7-methoxychroman-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWMRTZSYORGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461937 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-51-7 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methoxychroman-3-carboxylic Acid

Foreword: The Significance of the Chroman Scaffold in Modern Drug Discovery

The chroman ring system, a core structural motif in a plethora of natural products and pharmacologically active compounds, continues to be a focal point for researchers in medicinal chemistry and drug development. Its inherent conformational rigidity and the stereochemical complexity it can impart on a molecule make it a privileged scaffold for the design of novel therapeutics. Within this esteemed class of compounds, 7-methoxychroman-3-carboxylic acid stands out as a versatile building block, offering multiple points for chemical modification and the potential for interaction with a variety of biological targets. Its applications are broad, serving as a key intermediate in the synthesis of bioactive molecules aimed at treating a range of conditions, from inflammatory diseases to neurological disorders.[1] This guide provides a comprehensive overview of a robust and reproducible synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached as a two-stage process. This strategy leverages well-established and high-yielding reactions, ensuring a reliable and scalable production of the target compound.

Stage 1: The initial phase involves the construction of the coumarin core through a Knoevenagel condensation reaction. This step brings together a substituted salicylaldehyde and an active methylene compound to form the unsaturated lactone ring of 7-methoxycoumarin-3-carboxylic acid.

Stage 2: The subsequent and final stage focuses on the selective reduction of the α,β-unsaturated double bond within the pyrone ring of the coumarin intermediate. This transformation yields the desired saturated chroman ring system of this compound.

Sources

Structure Elucidation of 7-Methoxychroman-3-Carboxylic Acid: A Multi-Technique, Mechanistic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a molecular structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and reproducibility of chemical entities. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 7-methoxychroman-3-carboxylic acid (CAS: 3187-51-7), a heterocyclic compound with potential applications as an intermediate in pharmaceutical and natural product synthesis[1]. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, multi-dimensional Nuclear Magnetic Resonance, and X-ray Crystallography. The causality behind experimental choices is detailed, presenting a self-validating system for unambiguous structure confirmation, designed for the discerning scientist.

Foundational Analysis: The Hypothetical Structure

Before any instrumental analysis, the proposed name "this compound" allows us to draw a hypothetical structure and perform a foundational calculation.

Molecular Formula: C₁₁H₁₂O₄[1] Molecular Weight: 208.21 g/mol [1]

Degree of Unsaturation (DoU): The DoU is a critical first step in assessing the presence of rings or multiple bonds. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (12/2) = 6

The DoU of 6 is immediately informative. We can account for it with the benzene ring (4 degrees: 3 double bonds + 1 ring) and the carbonyl group of the carboxylic acid (1 degree). The final degree of unsaturation is satisfied by the heterocyclic chroman ring system. This initial calculation aligns perfectly with the proposed structure.

Caption: Figure 1. Proposed molecular structure.

Mass Spectrometry: Confirming Mass and Composition

Expertise & Causality: The primary objective of mass spectrometry in this context is twofold: to confirm the molecular weight of the compound and to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over unit-resolution MS because its high mass accuracy allows for the calculation of a molecular formula, providing a powerful constraint on the possible structure. For chroman derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and maximize the abundance of the molecular ion[2].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Given the carboxylic acid moiety, negative ion mode is often ideal, as it readily forms a stable [M-H]⁻ ion[2]. Positive ion mode ([M+H]⁺ or [M+Na]⁺) can also be used for confirmation.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000 to allow for accurate mass measurement.

-

Data Processing: Use the instrument's software to determine the accurate mass of the most abundant ion and calculate the elemental formula.

Data Presentation & Interpretation

Trustworthiness: The congruence between the calculated and observed mass provides a high degree of confidence in the elemental composition.

| Parameter | Expected Value | Observed Value (Hypothetical) |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |

| Ion Type | [M-H]⁻ | [M-H]⁻ |

| Calculated Mass | 207.0663 | - |

| Observed Mass | - | 207.0661 |

| Mass Error (ppm) | < 5 ppm | < 1.0 ppm |

The observation of an ion at m/z 207.0661 in negative ESI mode, corresponding to the elemental formula C₁₁H₁₁O₄⁻ (the deprotonated molecule), confirms the molecular formula of the neutral compound is C₁₁H₁₂O₄.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretching), the aromatic ring, and the C-O bonds of the ether and chroman ring. The broadness of the carboxylic acid O-H stretch is a hallmark feature resulting from hydrogen-bond dimerization[3].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Description | Expected Characteristics |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad, strong band, often obscuring C-H stretches[4][5]. |

| ~2950 | sp³ C-H Stretch | Sharp, medium intensity peaks. |

| ~1710 | C=O Stretch (Carboxylic Acid Dimer) | Very strong, sharp band[3]. |

| ~1610, ~1500 | C=C Stretch (Aromatic) | Medium to strong, sharp bands. |

| ~1250 | C-O Stretch (Aryl Ether) | Strong, sharp band. |

| ~1100 | C-O Stretch (Alkyl Ether) | Strong, sharp band. |

The presence of these key bands provides strong, direct evidence for the major functional groups proposed in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full connectivity, from proton-proton adjacencies to long-range carbon-proton correlations. This multi-pronged approach ensures every atom is placed correctly.

Experimental Protocols: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.

-

¹³C NMR / DEPT-135: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to identify protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments.

Predicted Data & Integrated Interpretation

The following data is a plausible prediction based on known chemical shift values for chroman derivatives and general NMR principles[6][7].

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Integration | DEPT-135 |

| COOH | ~173.0 | ~12.5 | br s | - | 1H | - |

| C-7 | ~159.0 | - | - | - | - | - |

| C-8a | ~148.0 | - | - | - | - | - |

| C-5 | ~128.0 | ~7.00 | d | 8.5 | 1H | CH |

| C-4a | ~115.0 | - | - | - | - | - |

| C-6 | ~107.0 | ~6.45 | dd | 8.5, 2.5 | 1H | CH |

| C-8 | ~102.0 | ~6.40 | d | 2.5 | 1H | CH |

| C-2 | ~66.0 | ~4.30 | dd | 11.0, 5.0 | 1H | CH₂ |

| ~4.00 | dd | 11.0, 8.0 | 1H | |||

| OCH₃ | ~55.0 | ~3.75 | s | - | 3H | CH₃ |

| C-3 | ~40.0 | ~3.10 | m | - | 1H | CH |

| C-4 | ~25.0 | ~2.90 | dd | 16.0, 5.5 | 1H | CH₂ |

| ~2.70 | dd | 16.0, 7.5 | 1H |

Interpretation Workflow:

-

Aromatic Region (¹H): Three protons are observed, consistent with a tri-substituted benzene ring. The coupling constants (d, dd, d) suggest an ortho, meta, and para relationship, respectively, confirming the substitution pattern. A COSY experiment will show a correlation between the proton at 6.45 ppm (H-6) and the protons at 7.00 ppm (H-5) and 6.40 ppm (H-8).

-

Aliphatic Region (¹H): The signals for C-2, C-3, and C-4 form a distinct spin system. A COSY experiment will connect H-3 to the protons on C-2 and C-4, establishing the -OCH₂-CH(COOH)-CH₂-Ar fragment.

-

Functional Groups: The broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton[5]. The sharp singlet at ~3.75 ppm integrating to 3H is the methoxy group.

-

Connecting the Pieces (HMBC): This is the final validation step.

-

The methoxy protons (~3.75 ppm) will show a 3-bond correlation to C-7 (~159.0 ppm), locking its position on the aromatic ring.

-

The benzylic protons on C-4 (~2.90, 2.70 ppm) will show correlations to C-5 and C-4a, linking the aliphatic chain to the aromatic ring.

-

The proton on C-3 (~3.10 ppm) will show a correlation to the carboxylic carbon (~173.0 ppm).

-

Caption: Figure 2. Key NMR correlations for structure confirmation.

X-ray Crystallography: Unambiguous 3D Structure

Expertise & Causality: While the combination of MS and NMR provides definitive proof of the 2D structure (constitution), it does not typically define the 3D arrangement in the solid state or the absolute stereochemistry if the molecule is chiral (note: C-3 is a chiral center). X-ray crystallography is the gold standard for this purpose[8]. It provides an exact map of atomic positions, bond lengths, and bond angles[9][10].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated[8].

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Expected Outcome: A successful X-ray crystallographic analysis would provide the definitive 3D structure, confirming the connectivity established by NMR and resolving the relative and absolute stereochemistry of the chiral center at C-3.

Integrated Elucidation Strategy

Caption: Figure 3. A self-validating workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is systematically achieved through the logical application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy provides a rapid check of key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, which unambiguously establishes the atomic connectivity and constitution of the molecule. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, capable of defining the precise three-dimensional structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research or development activities.

References

- Barrow, S. J., & Taylor, A. R. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(2), 205-212. [Link]

- Ray, S., Tandon, A., Dwivedy, I., Wilson, S. R., O'Neil, J. P., & Katzenellenbogen, J. A. (1993). An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. Journal of Medicinal Chemistry, 36(5), 635-641. [Link]

- Mary, Y. S., & Balachandran, V. (2015). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid.

- Polfer, N. C., & Oomens, J. (2009). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Metabolites, 10(6), 243. [Link]

- Karolak-Wojciechowska, J., Krol, A., Mizerski, J., & Sochacki, M. (2006). Comparative Studies of Oxaphosphinane and Chromone Derivatives. X-ray, DFT, AIM Studies. science24.com. [Link]

- Silva, M. G. D., et al. (2024).

- Saeed, S., et al. (2017). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Science and Technology, 6(2), 54-60. [Link]

- Cárdenas-Jirón, G. I., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]

- Zahoor, A., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 12(55), 35835-35847. [Link]

- Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257. [Link]

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. General Heterocyclic Chemistry Series.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(3), 204-213. [Link]

- Zahoor, A., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

- PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.

- Maes, G., & Smets, E. (2003). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Physical Chemistry Chemical Physics, 5, 4196-4204. [Link]

- LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

- University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]

- Katzenellenbogen, J. A., et al. (1993). An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman. Journal of Medicinal Chemistry. [Link]

- PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.

- NP-MRD. (2022). Showing NP-Card for 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid (NP0190750). NP-MRD. [Link]

- Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Methoxychroman-3-carboxylic Acid: Physicochemical Properties, Characterization, and Synthetic Pathways

Abstract

7-Methoxychroman-3-carboxylic acid, a heterocyclic organic compound, is a molecule of significant interest within medicinal chemistry and materials science. As a derivative of the chroman scaffold—a core structural motif in biologically active molecules such as tocopherols (Vitamin E)—it represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 3187-51-7), detailed experimental protocols for its characterization, and a plausible, well-referenced synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Molecular Structure and Identification

This compound is characterized by a bicyclic structure composed of a dihydropyran ring fused to a benzene ring, with a methoxy substituent at the 7-position and a carboxylic acid group at the 3-position. This structure imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character.

| Identifier | Value | Source |

| CAS Number | 3187-51-7 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| IUPAC Name | 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [2] |

| Appearance | Beige powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a molecule is fundamental to its application, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is not widely published, we can infer key parameters from its structure and data from closely related analogues.

| Property | Estimated/Reported Value | Remarks and Comparative Data |

| Melting Point (°C) | ~180-200 (Estimate) | The unsaturated analogue, 7-methoxycoumarin-3-carboxylic acid, has a reported melting point of 193-194 °C.[3][4] The related isomer, 8-methoxychroman-3-carboxylic acid, melts at 170-175 °C.[5] The value for the title compound is expected to be within this range. |

| pKa | ~4.5 (Estimate) | Standard carboxylic acids typically have a pKa in the range of 4-5.[6] The predicted pKa for the related 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid is 2.87, though this is for a more electron-deficient system.[7] |

| LogP (o/w) | ~2.0 (Estimate) | The calculated XLogP3-AA for the unsaturated analogue, 7-methoxycoumarin-3-carboxylic acid, is 2.2. The saturation of the pyran ring in the chroman structure may slightly decrease lipophilicity. |

| Aqueous Solubility | Low to moderate | The carboxylic acid group enhances water solubility, but the bicyclic chroman core is largely nonpolar. Solubility is expected to be pH-dependent, increasing significantly in basic solutions due to deprotonation of the carboxylic acid. |

| Solubility (Organic) | Soluble | The related 7-methoxycoumarin-3-carboxylic acid is reported to be soluble in DMSO, DMF, and acetonitrile.[8][9] Similar solubility is expected for the title compound. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral characteristics are as follows:

-

¹H NMR: The spectrum will feature distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the chroman ring. The carboxylic acid proton is expected to appear as a broad singlet far downfield (10-12 ppm), which is exchangeable with D₂O.[10][11]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing in the 160-180 ppm region.[11] Other characteristic signals include the carbon of the methoxy group (~55 ppm) and the aromatic and aliphatic carbons of the chroman core.

-

Infrared (IR) Spectroscopy: A very broad O-H stretching absorption from the carboxylic acid dimer is expected from 2500 to 3300 cm⁻¹.[10] A strong C=O stretching absorption for the carboxylic acid will appear around 1700-1725 cm⁻¹.[11]

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 208.21. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[11] While specific spectra are not publicly available, they may be obtainable from commercial suppliers.[12]

Experimental Protocols

The following protocols describe robust, standard methodologies for the synthesis and characterization of key physicochemical properties.

Synthesis of this compound

This protocol is a multi-step process beginning with the formation of a coumarin intermediate, followed by selective reduction to the chroman.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 7-Methoxycoumarin-3-carboxylic acid

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 eq.) and Meldrum's acid (1.1 eq.) in toluene, add a catalytic amount of piperidine.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 3-4 hours.

-

Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

-

Wash the solid with cold toluene and then water to remove residual catalyst and starting materials.

-

Dry the resulting solid, 7-methoxycoumarin-3-carboxylic acid, under vacuum. Purity can be assessed by melting point and ¹H NMR.

Step 2: Selective Reduction to this compound

-

In a hydrogenation flask, dissolve 7-methoxycoumarin-3-carboxylic acid (1 eq.) in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is determined by potentiometric titration, a highly reliable method.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of deionized water. If solubility is low, a co-solvent like ethanol may be used, but the apparent pKa will be affected.

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration: Place the dissolved sample on a magnetic stir plate and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of ~0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection. A first-derivative plot (ΔpH/ΔV vs. V) can pinpoint this volume (V_eq) more accurately.

-

pKa Calculation: The Henderson-Hasselbalch equation states that pH = pKa when the concentrations of the acid and its conjugate base are equal. This occurs at the half-equivalence point (V_eq / 2). Determine the pH from the titration curve at this volume to find the pKa.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method followed by HPLC quantification is the gold standard for LogP determination.

Caption: Workflow for LogP determination via the Shake-Flask method.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

-

Equilibration: Shake the vessel vigorously for an extended period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.

-

Phase Separation: Allow the phases to fully separate. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC method against a standard calibration curve.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in octanol to the concentration in water. LogP is the base-10 logarithm of this value.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in pharmaceutical development and beyond.[1] This guide has consolidated its known identifiers and provided a framework for understanding its key physicochemical properties through estimation and comparison with closely related analogues. The detailed experimental protocols for synthesis and characterization offer a practical foundation for researchers to produce and validate this compound in the laboratory, enabling further exploration of its potential in creating novel and functional molecules.

References

- Natural Products Online. (2022). NP-Card for 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid (NP0190750).

- Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.

- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives.

- PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.

- National Institutes of Health. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- National Institutes of Health. (n.d.). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.

- PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity.

- YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ).

- Master Organic Chemistry. (n.d.). Approximate pKa chart of the functional groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NP-MRD: Showing NP-Card for 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid (NP0190750) [np-mrd.org]

- 7. 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8 - Order from Chemodex [chemodex.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. 7-METHOXY-CHROMAN-3-CARBOXYLIC ACID(3187-51-7) 1H NMR [m.chemicalbook.com]

- 12. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of 7-methoxychroman-3-carboxylic acid

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and neurology.[1][2] 7-methoxychroman-3-carboxylic acid, a key synthetic intermediate for various pharmaceuticals, represents a promising, underexplored molecule.[3] This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow designed for drug discovery professionals. The protocols herein are presented as self-validating systems, incorporating essential controls to ensure data integrity. This document provides field-proven insights, step-by-step methodologies for key in vitro assays, and a framework for interpreting the resulting data to guide further research and development.

Introduction: The Chroman Scaffold and the Promise of a Novel Derivative

In the landscape of drug discovery, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for developing novel therapeutics.[4] The chroman ring system—a fusion of a benzene and a dihydropyran ring—is one such scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Analogs of this compound have shown potent and selective inhibition of key enzymes like Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and monoamine oxidase B (MAO-B), while others induce apoptosis in cancer cells, highlighting the therapeutic potential embedded within this chemical class.[5][6][7]

This guide outlines a systematic approach to unlock the biological potential of this compound. We will proceed through a multi-tiered screening cascade, beginning with broad, high-throughput screens to identify initial areas of activity, followed by more focused secondary assays to confirm these "hits" and elucidate their mechanisms of action.

The Strategic Screening Cascade: A Tiered Approach

A robust screening strategy maximizes efficiency and resource allocation by systematically narrowing the field of investigation. Our proposed workflow begins with high-throughput primary assays designed for breadth, followed by increasingly specific secondary and mechanistic assays to validate and characterize promising initial findings.

Caption: Tiered workflow for biological activity screening.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to cast a wide net, efficiently assessing the compound's effect across fundamental cellular processes and major drug target classes.[8]

Assay 1: General Cytotoxicity and Viability Screening

Causality: This is the foundational screen. It simultaneously identifies potential anticancer activity while establishing a baseline toxicity profile. A desirable "hit" exhibits high cytotoxicity against cancer cell lines but minimal effect on non-cancerous cells. We will utilize a tetrazolium salt reduction assay, a robust and common method that measures the metabolic activity of living cells.[9]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method where the water-soluble tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to an orange-colored formazan product.[10][11] This eliminates the solubilization step required for older MTT assays, simplifying the protocol for HTS.[9]

Materials:

-

Target cell lines (e.g., HepG2 human liver cancer, HeLa human cervical cancer, and a non-cancerous line like MRC-5 human lung fibroblast).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

96-well flat-bottom plates.

-

XTT labeling reagent and electron coupling reagent (commercially available kits).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Multichannel pipette and microplate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove old medium from cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.

-

Assay Development: Add 50 µL of the prepared XTT solution to each well.

-

Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the orange color is clearly visible.

-

Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation: Cytotoxicity Screening Results

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | Calculated IC50 (µM) |

| HepG2 (Cancer) | 0.1, 1, 10, 50, 100 | ... | ... |

| HeLa (Cancer) | 0.1, 1, 10, 50, 100 | ... | ... |

| MRC-5 (Normal) | 0.1, 1, 10, 50, 100 | ... | ... |

Assay 2: Pathway-Focused Reporter Gene Screening

Causality: Many disease processes, including inflammation and cancer, are driven by the dysregulation of specific signaling pathways. Reporter gene assays provide a powerful and highly sensitive method to screen for compounds that modulate these pathways.[12][13] The dual-luciferase system is the gold standard, as it normalizes for experimental variability such as transfection efficiency and cell number.[14][15]

Caption: Principle of a Dual-Luciferase Reporter Assay.

Experimental Protocol: NF-κB Dual-Luciferase Reporter Assay

Materials:

-

HEK293T cells (or other easily transfectable cell line).

-

NF-κB Firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid (e.g., pRL-TK).

-

Transfection reagent (e.g., Lipofectamine).

-

Inducer for the pathway (e.g., Tumor Necrosis Factor-alpha, TNF-α, for NF-κB).

-

Dual-luciferase assay reagents (commercially available).

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Pathway Induction: Add the inducer (e.g., 10 ng/mL TNF-α) to all wells except the negative control. Incubate for an additional 6-8 hours.

-

Cell Lysis: Wash cells with PBS and lyse them by adding the passive lysis buffer provided with the assay kit.

-

Luminescence Measurement:

-

Transfer cell lysate to a white, opaque assay plate.

-

Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity using a luminometer.

-

Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the results to the induced vehicle control to determine the percentage of pathway inhibition.

Tier 2 & 3: From Hit Confirmation to Mechanistic Insight

Positive results from Tier 1 screens are considered "hits" and must be rigorously validated. Tier 2 involves re-testing the compound to confirm activity and performing dose-response studies to quantify its potency (IC50 or EC50).[16] Once a hit is confirmed and its potency is known, Tier 3 assays are employed to investigate its mechanism of action (MoA). The choice of assay is dictated by the primary screening results.

Mechanistic Path for an Anticancer Hit: Apoptosis Induction

Causality: If the compound shows selective cytotoxicity against cancer cells, a key question is whether it induces programmed cell death (apoptosis). A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.[5] A luminescent assay that measures the activity of effector caspases (caspase-3 and -7) provides a sensitive and direct measure of apoptosis induction.

Caption: Simplified caspase cascade in apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Procedure Outline:

-

Seed cancer cells in a white, opaque 96-well plate and treat with the compound at concentrations around its previously determined IC50.

-

Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate.

-

Incubate at room temperature for 1-2 hours. If caspase-3/7 is active, the substrate is cleaved, and a luciferase enzyme generates a stable luminescent signal.

-

Measure luminescence with a luminometer. An increase in luminescence relative to the vehicle control indicates apoptosis induction.

Mechanistic Path for an Enzyme Inhibition Hit: Determining MoA

Causality: If the primary screen identifies inhibition of a specific enzyme (e.g., MAO-B), it is crucial to determine the mode of inhibition. This defines how the compound interacts with the enzyme and its substrate, which has significant implications for drug development.[17][18] The main reversible modes are competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[18]

Experimental Protocol: Enzyme Inhibition Kinetics Study

Procedure Outline:

-

Assay Setup: Perform the enzyme activity assay in a matrix format. Each row will have a fixed concentration of the inhibitor (this compound), including a zero-inhibitor control. Each column will have a different, increasing concentration of the enzyme's substrate.

-

Measure Initial Velocities: For each combination of inhibitor and substrate, measure the initial reaction rate (V₀). This is the linear portion of the reaction progress curve.[17]

-

Data Analysis: Plot the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

-

Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

-

Data Presentation: Enzyme Kinetic Parameters

| Inhibitor Conc. (nM) | Apparent Km (µM) | Apparent Vmax (RFU/min) | Mode of Inhibition | Ki (nM) |

| 0 | ... | ... | N/A | N/A |

| 10 | ... | ... | Competitive | ... |

| 50 | ... | ... | (Example) | ... |

| 200 | ... | ... | ... |

Conclusion and Future Directions

This guide provides a structured, technically grounded framework for the initial biological screening of this compound. By progressing through a logical cascade from broad primary screening to specific mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The chroman scaffold's history as a privileged structure suggests a high probability of discovering interesting biological effects.[19][20]

Positive and confirmed hits from this in vitro screening cascade would form the basis for subsequent steps in the drug discovery pipeline, including lead optimization through medicinal chemistry, absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual validation in in vivo disease models. This systematic approach ensures that valuable resources are directed toward the most promising avenues, accelerating the potential translation of a novel chemical entity into a therapeutic candidate.

References

This is a consolidated list of authoritative sources that support the claims and protocols described in this guide.

- IT Medical Team. (n.d.). Pharmacological screening: The drug discovery.

- Yadav, G., et al. (2021). Chromones: Privileged scaffold in anticancer drug discovery. Chemical Biology & Drug Design, 98(5), 761-787.

- Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?

- Wikipedia. (n.d.). MTT assay.

- Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 589-602.

- Berthold Technologies. (n.d.). Reporter gene assays.

- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.

- ResearchGate. (2021). Chromones: Privileged scaffold in anticancer drug discovery.

- Marques, M. M. B., et al. (2018). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 23(11), 2843.

- News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries.

- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.

- Chiodi, E., et al. (2012). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 22(19), 6245-6248.

- Wang, L., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 899-903.

- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160.

- Zhang, X., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653.

- Wodicka, L. M., et al. (2010). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Bioorganic & Medicinal Chemistry Letters, 20(10), 3121-3124.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. measurlabs.com [measurlabs.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]

- 15. berthold.com [berthold.com]

- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of 7-Methoxychroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a core structural motif in a plethora of natural products and pharmacologically active compounds, has garnered significant attention in the field of medicinal chemistry. Its unique three-dimensional structure and amenability to chemical modification make it a privileged scaffold in the design of novel therapeutics. Within this class of compounds, 7-methoxychroman-3-carboxylic acid has emerged as a versatile building block and a key intermediate in the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, offering field-proven insights for researchers and drug development professionals. The compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and neurological disorders, and in the synthesis of natural products.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |

| CAS Number | 3187-51-7 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Beige powder |

| Purity | ≥ 99% (HPLC) |

| Storage Conditions | 0-8 °C |

The Synthetic Pathway: From Coumarin Precursor to Chroman Core

The discovery and isolation of this compound are intrinsically linked to the synthesis of its unsaturated precursor, 7-methoxycoumarin-3-carboxylic acid. The subsequent selective reduction of the coumarin's α,β-unsaturated lactone is the pivotal step in obtaining the target chroman structure.

Part 1: Synthesis of 7-Methoxycoumarin-3-carboxylic Acid

The journey to this compound begins with the synthesis of its coumarin analogue. A widely adopted and efficient method for this is the Knoevenagel condensation.

Causality Behind Experimental Choices: The Knoevenagel condensation is a classic and reliable method for the formation of C-C double bonds. The choice of 2-hydroxy-4-methoxybenzaldehyde as the starting material is dictated by the desired substitution pattern on the final chroman ring. Diethyl malonate serves as the active methylene compound, which, upon condensation and subsequent intramolecular cyclization (lactonization), forms the coumarin ring system. The use of a base, such as piperidine, is crucial to deprotonate the active methylene group of diethyl malonate, thereby generating the nucleophile required for the condensation reaction. Subsequent acidic workup facilitates the lactonization and hydrolysis of the ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of 7-Methoxycoumarin-3-carboxylic Acid

Materials:

-

2-hydroxy-4-methoxybenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Deionized water

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Saponification: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

-

Filter the crude ethyl 7-methoxycoumarin-3-carboxylate and wash with cold water.

-

To hydrolyze the ester, suspend the crude product in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours, or until the solid dissolves.

-

Isolation: Cool the resulting solution and acidify with concentrated hydrochloric acid.

-

The 7-methoxycoumarin-3-carboxylic acid will precipitate out of the solution.

-

Filter the white to off-white solid, wash thoroughly with cold deionized water, and dry under vacuum.

Part 2: Catalytic Hydrogenation to this compound

The crucial step in the isolation of this compound is the selective reduction of the endocyclic double bond of the coumarin precursor. Catalytic hydrogenation is the most effective and widely employed method to achieve this transformation.

Causality Behind Experimental Choices: The selection of a suitable catalyst is paramount for the selective hydrogenation of the C=C bond of the α,β-unsaturated lactone without affecting the aromatic ring or the carboxylic acid functionality. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to ensure efficient reduction. The choice of solvent is also important; polar aprotic solvents like ethyl acetate or protic solvents like ethanol are often used as they can dissolve the starting material and are stable under the reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Methoxycoumarin-3-carboxylic acid

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate or Ethanol

-

Hydrogen gas

-

Celite® or a similar filter aid

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), dissolve 7-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The reaction progress should be monitored by TLC or HPLC to confirm the disappearance of the starting material.

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure product as a white to off-white solid.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The disappearance of the vinylic proton signal from the coumarin ring and the appearance of new aliphatic proton signals corresponding to the chroman ring are key indicators of a successful hydrogenation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to generate libraries of derivatives for biological screening. For instance, derivatives of similar chroman-3-carboxylic acids have been investigated as potent and isoform-selective ROCK2 inhibitors. Furthermore, the related 7-methoxycoumarin-3-carboxylic acid is utilized as a fluorescent probe in biological research.[3] The chroman scaffold itself is found in a number of natural products with interesting biological activities, making this compound a key starting material for their total synthesis.

Visualizing the Workflow

Synthesis Pathway of this compound

Sources

An In-depth Technical Guide to 7-Methoxychroman-3-carboxylic Acid Derivatives and Analogues

Foreword: Unlocking the Therapeutic Potential of the Chroman Scaffold

The chroman ring system, a privileged scaffold in medicinal chemistry, forms the core of numerous biologically active natural products and synthetic compounds. Its unique conformational flexibility and the diverse substitution patterns it allows have made it a fertile ground for the discovery of novel therapeutic agents. Within this fascinating class of molecules, 7-methoxychroman-3-carboxylic acid and its derivatives have emerged as a particularly promising area of research. The strategic placement of the methoxy and carboxylic acid groups provides a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives and their analogues. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for those looking to explore the therapeutic potential of this versatile chemical scaffold. We will explore their synthesis, from foundational principles to step-by-step laboratory procedures, delve into their characterization using modern analytical techniques, and examine their diverse biological activities, including their potential as anti-inflammatory and anti-cancer agents.

The this compound Core: A Structural Overview

The foundational structure of this compound features a bicyclic chroman core, which consists of a benzene ring fused to a dihydropyran ring. A methoxy group is positioned at the 7th carbon of the benzene ring, and a carboxylic acid functional group is attached to the 3rd position of the dihydropyran ring.

Caption: Chemical structure of this compound.

The presence of the chiral center at the C3 position means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry at this position can significantly influence biological activity, making stereoselective synthesis or chiral separation a critical consideration in drug development. The carboxylic acid group provides a handle for forming salts, esters, and amides, allowing for the modulation of solubility, bioavailability, and pharmacokinetic properties. The methoxy group, a common substituent in natural products, can influence metabolic stability and receptor binding affinity.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be approached through several strategies. A common and logical pathway involves the synthesis of a coumarin or chromone precursor, followed by the reduction of the pyran ring.

Synthesis of the Chromone Precursor: 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

A robust method for the synthesis of the chromone precursor involves a three-step process starting from a substituted acetophenone.[1]

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

This step involves the condensation of 2-hydroxy-4-methoxyacetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism.

Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as potassium hydroxide, followed by acidification. This hydrolysis is typically a high-yield reaction.[1]

Step 3: (Optional) Amidation

The carboxylic acid can be activated, for example with a coupling agent like PyBOP, and then reacted with an amine to form the corresponding amide derivative.[1]

Reduction to the Chroman Core

A critical step in obtaining the target this compound is the reduction of the C2-C3 double bond in the chromone or coumarin precursor. Catalytic hydrogenation is a widely used and effective method for this transformation.[2][3]

Experimental Protocol: Catalytic Hydrogenation of 7-Methoxycoumarin-3-carboxylic Acid

-

Catalyst Preparation: A palladium on carbon (10% Pd/C) catalyst is typically used for this reduction. The catalyst should be handled under an inert atmosphere to prevent deactivation.

-

Reaction Setup: The 7-methoxycoumarin-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure hydrogenation vessel. The Pd/C catalyst is then added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the protons on the dihydropyran ring. The protons at C2, C3, and C4 will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the dihydropyran ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): ESI-MS is a soft ionization technique that is well-suited for analyzing carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the prominent ion.

-

Fragmentation Pattern: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water (M-18), the carboxyl group (M-45), and cleavage of the bonds adjacent to the carbonyl group.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compounds and for quantitative analysis.

Experimental Protocol: HPLC Analysis with Fluorescence Detection

Due to the often-low UV absorbance of chroman derivatives, pre-column derivatization with a fluorescent labeling agent can significantly enhance sensitivity and selectivity.[7] 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a common derivatizing reagent for carboxylic acids.[8]

-

Sample Preparation: A solution of the this compound derivative is prepared in an appropriate solvent (e.g., acetonitrile).

-

Derivatization: To the sample solution, an excess of Br-Mmc solution and a catalyst (e.g., 18-crown-6 and potassium carbonate) are added. The mixture is heated to facilitate the reaction.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is commonly employed.

-

Detection: Fluorescence detection is used, with excitation and emission wavelengths optimized for the 7-methoxycoumarin fluorophore.

-

Caption: Workflow for HPLC analysis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of the chroman and related coumarin scaffolds have demonstrated a wide range of biological activities, highlighting their potential in drug discovery.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response.

A study on 4-hydroxy-7-methoxycoumarin, a structurally related analogue, demonstrated its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[9] The mechanism of action was found to involve the suppression of NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[9][10] Furthermore, the compound was shown to inhibit the phosphorylation of MAPKs, including p38, ERK, and JNK.[9]

Caption: Putative anti-inflammatory signaling pathway of 7-methoxychroman derivatives.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of coumarin and chromone derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Coumarin Derivative | MCF-7 (Breast) | 3.26 | [1] |

| Coumarin Derivative | A549 (Lung) | 9.34 | [1] |

| Coumarin Derivative | HL60 (Leukemia) | 8.09 | [1] |

| Chromone-3-carboxamide | SK-OV-3 (Ovarian) | 7.84 | [11] |

| Chromone-3-carboxamide | HepG2 (Liver) | 13.68 | [11] |

Table 1: Cytotoxic Activity of Related Coumarin and Chromone Derivatives

The mechanisms underlying the anticancer activity of these compounds are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1]

Other Potential Applications

The versatile structure of this compound and its analogues makes them attractive for a range of other applications:

-

Fluorescent Probes: The related 7-methoxycoumarin-3-carboxylic acid is a well-known fluorophore.[12] Derivatives of this scaffold can be used to develop fluorescent probes for studying biological processes such as enzyme activity and cellular uptake.[13][14]

-

ROCK2 Inhibitors: Certain amide derivatives of chroman-3-carboxylic acid have been identified as potent and selective inhibitors of ROCK2, a kinase implicated in various diseases, including cardiovascular disorders and cancer.[10]

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications provide a rich landscape for structure-activity relationship (SAR) studies. Future research in this area should focus on:

-

Stereoselective Synthesis: The development of efficient methods for the synthesis of enantiomerically pure derivatives is crucial to fully elucidate the impact of stereochemistry on biological activity.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

References

- Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphon

- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. The Royal Society of Chemistry. [Link]

- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.

- 7-Methoxycoumarin-3-carboxylic acid, SE. CNSD. [Link]

- Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PubMed. [Link]

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

- (PDF) Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group.

- A biocatalytic hydrogenation of carboxylic acids. PubMed. [Link]

- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation.

- Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. [Link]

- Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.

- Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Asian Journal of Chemistry. [Link]

- Mass Spectrometry - Fragmentation P

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

- 7-Methoxycoumarin-3-carboxylic Acid. PubChem. [Link]

- Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group.

- Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.

- Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]

- Scheme 1. EI mass fragmentation of 7-methoxy-coumarin (4).

- Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr

- Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]

- 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applic

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-Methoxychroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-Methoxychroman-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. Its structure, featuring a chroman backbone, a methoxy substituent, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this.

This guide will delve into the theoretical underpinnings of each of these techniques and apply them to the specific case of this compound. We will explore the expected spectral features and provide detailed protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0-13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~6.8-7.0 | Doublet | 1H | H-5 | Aromatic proton ortho to the oxygen of the chroman ring. |

| ~6.4-6.6 | Doublet of doublets | 1H | H-6 | Aromatic proton coupled to both H-5 and H-8. |

| ~6.3-6.5 | Doublet | 1H | H-8 | Aromatic proton ortho to the methoxy group. |

| ~4.2-4.4 | Multiplet | 2H | -OCH₂- | The diastereotopic protons of the methylene group adjacent to the ring oxygen. |

| ~3.7-3.8 | Singlet | 3H | -OCH₃ | The protons of the methoxy group. |

| ~3.0-3.2 | Multiplet | 1H | -CH(COOH)- | The methine proton at the 3-position. |